1H-Indole-3-acetamide, A-amino-
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Overview
Description
1H-Indole-3-acetamide, A-amino- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is particularly interesting due to its structural similarity to naturally occurring plant hormones and its potential use in various scientific research fields.
Preparation Methods
The synthesis of 1H-Indole-3-acetamide, A-amino- typically involves the reaction of indole-3-acetic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert indole-3-acetic acid to its corresponding acyl chloride, which then reacts with ammonia to form the desired amide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indole-3-acetamide, A-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-3-acetamide, A-amino- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives with potential pharmaceutical applications.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetamide, A-amino- involves its interaction with specific molecular targets and pathways. In plants, it acts as an analog of indole-3-acetic acid, influencing growth and development by modulating auxin signaling pathways . In medical research, its effects are mediated through interactions with various cellular receptors and enzymes, leading to changes in cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
1H-Indole-3-acetamide, A-amino- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-regulating properties.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indole-3-butyric acid: Another plant hormone analog used to promote root growth in plant cuttings.
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(2-amino-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c11-9(14)5-7-6-3-1-2-4-8(6)13-10(7)12/h1-4,13H,5,12H2,(H2,11,14) |
InChI Key |
SARKBTTYSYZPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)CC(=O)N |
Origin of Product |
United States |
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